BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-

Description

Chemical Structure and Properties

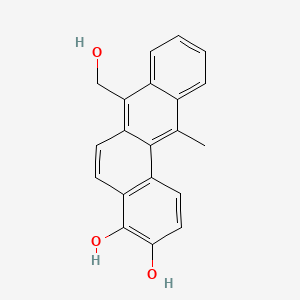

The compound “BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-” (hereafter referred to by its full systematic name) is a polycyclic aromatic hydrocarbon (PAH) derivative with a benz(a)anthracene backbone. Its molecular formula is C₂₀H₁₈O₃ (molecular weight: 306.38 g/mol), featuring hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 7, and a methyl group at position 12 . This substitution pattern distinguishes it from simpler PAHs and influences its metabolic and toxicological behavior.

These groups are critical in metabolic activation pathways, where enzymes such as aldo-keto reductases (AKRs) or cytochrome P450 (CYP) isoforms may oxidize the compound into reactive electrophilic intermediates (e.g., ortho-quinones) capable of DNA adduct formation or redox cycling . Such reactivity aligns with the carcinogenic mechanisms observed in structurally related PAHs .

Properties

CAS No. |

78776-41-7 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol |

InChI |

InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3 |

InChI Key |

JILMUBNUUUYOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

- The synthesis usually begins with a benz(a)anthracene backbone or a suitable precursor such as 7,12-dimethylbenz(a)anthracene.

- Introduction of methyl groups at the 7- and 12-positions is often achieved via Friedel-Crafts alkylation or directed methylation reactions.

- The aromatic system is then subjected to regioselective oxidation to install hydroxyl groups at the 3,4-positions, forming the diol moiety.

Hydroxymethyl Group Introduction

- The 7-(hydroxymethyl) substituent is introduced by selective oxidation of the methyl group at the 7-position to an aldehyde intermediate, followed by reduction to the hydroxymethyl group.

- This transformation requires careful control of reaction conditions to avoid overoxidation or side reactions.

Oxidation and Hydroxylation Steps

- The formation of the 3,4-diol is achieved by oxidation of the aromatic ring, commonly using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.

- The dihydroxylation step is stereoselective and may require specific catalysts or conditions to favor the desired diol stereochemistry.

Purification and Characterization

- The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

- Analytical methods including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to confirm structure and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Methylation at 7,12-positions | Friedel-Crafts alkylation (AlCl3, CH3Cl) | Introduce methyl groups | Requires dry conditions, low temperature |

| Oxidation to diol (3,4-positions) | Osmium tetroxide or KMnO4, aqueous solvent | Regioselective dihydroxylation | Control temperature to prevent overoxidation |

| Oxidation of 7-methyl to aldehyde | Chromium-based oxidants or PCC | Convert methyl to aldehyde intermediate | Avoid oxidation of other methyl group |

| Reduction to hydroxymethyl | Sodium borohydride (NaBH4) or similar reductant | Convert aldehyde to hydroxymethyl | Mild conditions to preserve diol integrity |

| Purification | HPLC, preparative TLC | Isolate pure compound | Monitor via UV and MS detection |

Research Discoveries and Mechanistic Insights

- The compound’s metabolic activation involves oxidation by human enzymes such as aldo-keto reductases (AKRs), which convert the 3,4-diol into reactive o-quinone species implicated in carcinogenicity.

- Studies have shown that the hydroxymethyl group at the 7-position influences the compound’s reactivity and DNA-binding properties, making it a key intermediate in the formation of DNA adducts linked to mutagenesis.

- Enzymatic oxidation pathways have been characterized, revealing that AKR1A1, AKR1C1, and AKR1C2 enzymes contribute to the formation of o-quinones from this diol derivative, which are highly reactive electrophiles.

- Experimental data suggest that the compound’s preparation must minimize side reactions that could alter these functional groups, as the biological activity is sensitive to structural integrity.

Summary Table of Preparation and Key Features

| Feature | Description |

|---|---|

| Core structure | Benz(a)anthracene with methyl and hydroxymethyl substitutions |

| Key functional groups | 3,4-diol, 7-(hydroxymethyl), 12-methyl |

| Synthetic challenges | Regioselective oxidation, controlled methyl group oxidation |

| Common reagents | Friedel-Crafts catalysts, osmium tetroxide, PCC, NaBH4 |

| Analytical techniques | GC-MS, HPLC, NMR, IR |

| Biological relevance | Metabolic activation to DNA-binding electrophiles |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes enzymatic and non-enzymatic oxidation, critical for its metabolic activation and carcinogenicity.

Key Pathways

-

Epoxidation : Cytochrome P450 enzymes oxidize the 3,4-diol to form 3,4-epoxide intermediates , which are electrophilic and react with cellular nucleophiles like DNA .

-

Quinone Formation : Non-enzymatic oxidation via agents like potassium permanganate () converts the diol to 3,4-quinone derivatives , which participate in redox cycling and generate reactive oxygen species (ROS).

Reagents/Conditions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Enzymatic epoxidation | Cytochrome P450, NADPH | 3,4-Epoxide intermediates |

| Chemical oxidation | , | 3,4-Quinones |

Reduction Reactions

Reductive modifications alter the compound’s electrophilicity and bioavailability.

Key Pathways

-

Dihydrodiol Reduction : Catalytic hydrogenation (e.g., ) saturates the aromatic rings, yielding tetrahydrodiol derivatives .

-

Hydroxymethyl Reduction : Sodium borohydride () reduces the hydroxymethyl group to a methyl group, forming 7-methyl-12-methylbenz(a)anthracene-3,4-diol .

Reagents/Conditions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Catalytic hydrogenation | , | Tetrahydrodiol derivatives |

| Hydroxymethyl reduction | 7-Methyl-12-methylbenz(a)anthracene-3,4-diol |

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions (e.g., C-5, C-6) due to directing effects of hydroxyl groups.

Key Pathways

-

Halogenation : Bromine () in acetic acid substitutes at C-5/C-6, forming 5-bromo- or 6-bromo derivatives .

-

Nitration : Nitric acid () introduces nitro groups at similar positions.

Reagents/Conditions

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Halogenation | , | 5-Bromo-/6-bromo derivatives |

| Nitration | , | Nitro-substituted derivatives |

Biological Activation and DNA Adduct Formation

The compound’s carcinogenicity stems from its metabolic activation to DNA-reactive species.

Mechanistic Insights

-

Enzymatic Activation :

-

Step 1 : Cytochrome P450 oxidizes the 3,4-diol to a 3,4-epoxide .

-

Step 2 : Epoxide hydrolase hydrates the epoxide to a 3,4-dihydrodiol , which is further oxidized to a 3,4-diol-1,2-epoxide (ultimate carcinogen) .

-

Step 3 : The diol-epoxide covalently binds to DNA, forming stable adducts (e.g., at guanine N7 positions) .

-

-

Inhibitor Effects :

DNA Adduct Profile

| Adduct Type | Formation Pathway | Biological Impact |

|---|---|---|

| 3,4-Diol-1,2-epoxide | Sequential P450/epoxide hydrolase | Mutagenic, tumorigenic |

| Quinone-DNA adducts | Redox cycling of quinones | Oxidative DNA damage |

Comparative Reactivity with Analogues

The hydroxymethyl and methyl groups enhance reactivity compared to unsubstituted benz(a)anthracene:

Scientific Research Applications

Environmental Research

Benz(a)anthracene derivatives, including Benz(a)anthracene-3,4-diol, are studied for their environmental impact, particularly as pollutants in soil and water systems. Their persistence and bioaccumulation potential raise concerns regarding ecological toxicity.

Case Study: Pollution Monitoring

A study conducted in urban waterways highlighted the presence of PAHs, including Benz(a)anthracene derivatives, indicating their contribution to environmental pollution. The research utilized gas chromatography-mass spectrometry (GC-MS) to quantify these compounds, demonstrating their prevalence and the need for continuous monitoring (source: ).

Cancer Research

Benz(a)anthracene-3,4-diol is recognized for its carcinogenic properties. It acts as a model compound in cancer research to understand the mechanisms of PAH-induced carcinogenesis.

Case Study: Mechanisms of Carcinogenesis

Research published in Cancer Research explored the metabolic activation of Benz(a)anthracene derivatives in human cells. The study demonstrated that exposure leads to DNA adduct formation, which is a critical step in the initiation of cancer (source: ).

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in targeting cancer pathways.

Potential Uses:

- Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.

- Biomarkers : For assessing exposure to environmental carcinogens.

Material Science

Benz(a)anthracene derivatives are being investigated for their potential use in developing advanced materials due to their unique electronic properties.

Application Example:

Research into organic semiconductors has shown that PAHs can be utilized in creating efficient organic light-emitting diodes (OLEDs). The incorporation of Benz(a)anthracene-3,4-diol into polymer matrices has been explored for enhancing charge transport properties (source: ).

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Structural and Functional Comparison

Metabolic Pathways and Enzymatic Interactions

- Target Compound: The 3,4-diol groups facilitate oxidation by AKR1C1 (a human dihydrodiol dehydrogenase) to generate redox-active ortho-quinones, which induce oxidative stress and DNA damage via reactive oxygen species (ROS) . This pathway is distinct from CYP-mediated activation seen in DMBA or B[a]P.

- DMBA : Primarily metabolized by CYP isoforms to 3,4-diol-1,2-epoxide intermediates, which form stable DNA adducts .

- B[a]P : Converted by CYP1A1 to 7,8-diol-9,10-epoxide, a potent mutagen. Unlike the target compound, B[a]P’s toxicity relies less on AKR pathways .

Toxicity and Carcinogenicity

- DMBA: A benchmark carcinogen in rodent models, inducing mammary and skin tumors. Its methyl groups enhance metabolic activation and tissue specificity .

- B[a]P: Ubiquitous environmental carcinogen linked to lung cancer; its diol epoxide metabolites are more stable than ortho-quinones, leading to prolonged DNA damage .

Occupational and Environmental Relevance

- The target compound’s structural complexity suggests it may occur as a metabolite of methylated PAHs (e.g., DMBA) rather than a primary environmental contaminant. Its detection in biological matrices would require advanced analytical methods (e.g., LC-MS/MS) .

- In contrast, DMBA and B[a]P are well-documented as airborne pollutants and components of coal tar, with established exposure limits and regulatory guidelines .

Biological Activity

Benz(a)anthracene-3,4-diol, 7-(hydroxymethyl)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative known for its complex biological activity, particularly in the context of carcinogenicity. This compound is a metabolite of benz(a)anthracene, a well-documented carcinogen. Understanding its biological activity is crucial for assessing its potential health risks and mechanisms of action in biological systems.

- Molecular Formula: C20H16O3

- Molecular Weight: 304.34 g/mol

- CAS Registry Number: 57976-23-5

Biological Activity Overview

Benz(a)anthracene and its derivatives have been extensively studied for their role in cancer initiation and promotion. The biological activity of benz(a)anthracene-3,4-diol, 7-(hydroxymethyl)-12-methyl- can be summarized as follows:

-

Carcinogenic Potential :

- Studies indicate that benz(a)anthracene and its metabolites, including diols, exhibit significant tumor-promoting activity. For example, benz[a]anthracene 3,4-dihydrodiol has been shown to initiate skin tumors in animal models, demonstrating a strong correlation with the bay region theory of PAH carcinogenicity .

- Mechanisms of Action :

Case Studies

Several studies have investigated the biological effects of benz(a)anthracene derivatives:

-

Skin Tumor Initiation in Mice :

- A notable study evaluated the tumor initiation potential of various dihydrodiols derived from benz[a]anthracene. It was found that benz[a]anthracene 3,4-dihydrodiol was significantly more potent as a tumor initiator compared to other diols tested . The study involved topical applications followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), showing a clear dose-response relationship.

- Metabolic Activation :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing Benz(a)Anthracene-3,4-diol derivatives with hydroxymethyl and methyl substituents?

Synthesis typically involves regioselective dihydroxylation of the parent polycyclic aromatic hydrocarbon (PAH) backbone. For the 7-hydroxymethyl-12-methyl derivative, a multi-step approach is required:

- Step 1 : Introduce methyl groups via Friedel-Crafts alkylation or catalytic methylation at position 12 .

- Step 2 : Hydroxymethylation at position 7 using formylation followed by reduction (e.g., NaBH₄) .

- Step 3 : Enzymatic or chemical dihydroxylation at positions 3 and 4, often mediated by cytochrome P450 isoforms or synthetic oxidizing agents like OsO₄ .

Critical Note: Monitor reaction stereochemistry, as trans-dihydrodiol configurations are common in PAH metabolites .

Q. How can researchers detect and quantify trace amounts of this compound in biological or environmental samples?

- Chromatography : Use reverse-phase HPLC with fluorescence detection (ex/em: 254/398 nm) due to the compound’s aromatic structure .

- Mass Spectrometry : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for enhanced sensitivity (m/z ~306.38 for [M-H]⁻) .

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with acetic anhydride to improve volatility for GC-MS analysis .

Q. What experimental protocols are advised for assessing acute and chronic toxicity in vitro?

- Cell Models : Use hepatic (HepG2) or lung (A549) cell lines due to PAH bioactivation pathways .

- Dosage Range : 0.1–100 µM for acute exposure (24–72 hr); lower concentrations (0.01–10 µM) for chronic studies (≥14 days) .

- Endpoints : Measure DNA adducts via ³²P-postlabeling, oxidative stress markers (e.g., ROS, glutathione depletion), and apoptosis (caspase-3/7 assays) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Containment : Use Class I, Type B biosafety hoods for synthesis or weighing to minimize airborne exposure .

- PPE : Nitrile gloves, lab coats, and N95 respirators; avoid dry sweeping—use HEPA-filtered vacuums for spills .

- Waste Disposal : Collect in amber glass containers labeled for hazardous PAHs; incinerate at ≥1000°C to prevent dioxin formation .

Advanced Research Questions

Q. How do stereochemical variations in the 3,4-diol moiety influence interactions with human aldo-keto reductases (AKRs)?

- Enzyme Specificity : AKR1A1 preferentially oxidizes (−)-3R,4R-dihydrodiol isomers, while AKR1B10 shows activity toward (+)-3S,4S configurations .

- Methodology :

- Synthesize enantiopure diols via chiral resolution (e.g., chiral HPLC).

- Perform kinetic assays with recombinant AKRs (kcat/Km analysis) and monitor PAH-o-quinone formation spectrophotometrically (λ = 450 nm) .

Q. How can conflicting data on carcinogenicity (e.g., tumorigenic vs. non-tumorigenic outcomes) be resolved in mechanistic studies?

- Meta-Analysis : Compare studies using the Hill criteria (dose-response, consistency, biological plausibility).

- Model Systems : Validate findings across multiple models:

- In vitro: Ames test (+S9 metabolic activation) for mutagenicity .

- In vivo: DMBA (7,12-dimethylbenz[a]anthracene)-induced tumor models in rodents .

- Confounding Factors : Control for cytochrome P450 expression levels and antioxidant defenses, which modulate PAH detoxification .

Q. What advanced techniques elucidate the environmental persistence and degradation pathways of this compound?

- Photodegradation : Expose to UV light (λ = 300–400 nm) in simulated sunlight chambers; monitor degradation products via high-resolution MS .

- Microbial Metabolism : Use soil or water microcosms enriched with PAH-degrading bacteria (e.g., Sphingomonas spp.); track metabolite formation with ¹⁴C-labeled compound .

- Quantum Chemical Modeling : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict reactivity under environmental conditions .

Q. How does the 7-hydroxymethyl group affect oxidative stress pathways compared to unsubstituted PAHs?

- Comparative Studies :

- Measure •OH radical generation via ESR spin trapping in cell-free systems .

- Use siRNA knockdown of Nrf2 in HepG2 cells to assess the role of the hydroxymethyl group in activating antioxidant response elements (ARE) .

- Redox Cycling Potential : Electrochemical analysis (cyclic voltammetry) to determine quinone/hydroquinone redox potentials .

Data Contradictions & Mitigation Strategies

- Carcinogenicity Classification : Discrepancies arise from in vitro vs. in vivo models. Recommendation: Apply IARC monographs (Group 2B classification) and prioritize human-relevant models like 3D organoids .

- Enzymatic Oxidation Stereospecificity : AKR1B10’s selectivity for minor stereoisomers may skew metabolic studies. Mitigation: Use enantiomerically pure substrates and validate with isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.